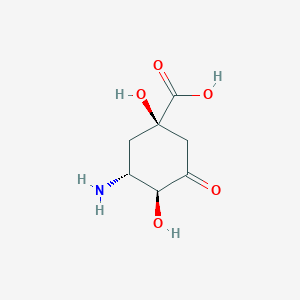

AminoDHQ

Description

AminoDHQ (3-Amino-5-deoxy-3-dehydroquinic acid) is a cyclic aminocyclitol intermediate with the molecular formula C7H11NO5 (monoisotopic mass: 189.0637) . It is a key biosynthetic precursor of 3-amino-5-hydroxybenzoic acid (AHBA), the starter unit for ansamycin antibiotics (e.g., rifamycin, geldanamycin) and mitomycin-type antitumor agents .

Properties

Molecular Formula |

C7H11NO5 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

(1R,3R,4S)-3-amino-1,4-dihydroxy-5-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H11NO5/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,10,13H,1-2,8H2,(H,11,12)/t3-,5+,7-/m1/s1 |

InChI Key |

WEKGHNWYEFXAQP-SYTVJDICSA-N |

SMILES |

C1C(C(C(=O)CC1(C(=O)O)O)O)N |

Isomeric SMILES |

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)N |

Canonical SMILES |

C1C(C(C(=O)CC1(C(=O)O)O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

AminoDHQ is characterized by a cyclohexane carboxylic acid backbone with three stereochemical centers (1R, 3R, 4S) and functional groups critical for downstream modifications:

- A 3-amino group (introduced via glutamine-dependent amination).

- A 5-oxo group and hydroxyl groups at positions 1 and 4 .

Comparison with Similar Compounds

This compound belongs to the sugar phosphate cyclase (SPC) superfamily, which includes enzymes that cyclize phosphorylated sugars into cyclic intermediates for primary and secondary metabolism. Below, we compare this compound with structurally or functionally related compounds (Table 1).

Dehydroquinate (DHQ)

| Feature | This compound | DHQ |

|---|---|---|

| Enzyme | This compound synthase (aDHQS) | DHQ synthase (DHQS) |

| Substrate | aminoDAHP | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) |

| Product | 5-deoxy-5-amino-3-dehydroquinate | 3-dehydroquinate |

| Pathway | Aminoshikimate (secondary metabolism) | Shikimate (primary metabolism) |

| Biological Role | Precursor for AHBA in ansamycins | Precursor for aromatic amino acids |

| Evolutionary Link | Diverged from DHQS to incorporate NH3 | Ancestral enzyme in aromatic biosynthesis |

Key Distinction: this compound retains the cyclohexane scaffold of DHQ but incorporates an amino group, enabling its role in secondary metabolite biosynthesis. DHQ is strictly involved in primary metabolism .

2-Deoxy-scyllo-inosose (DOI)

| Feature | This compound | DOI |

|---|---|---|

| Enzyme | This compound synthase (aDHQS) | DOI synthase (DOIS) |

| Substrate | aminoDAHP | Glucose 6-phosphate |

| Product | Aminocyclitol (C7N) | Inositol derivative (C6N) |

| Pathway | AHBA biosynthesis | Aminoglycoside biosynthesis (e.g., neomycin) |

| Biological Role | Antibiotic starter unit | Scaffold for aminoglycoside antibiotics |

| Structural Variance | Amino group at C3 | No amino group; hydroxylated inositol |

Key Distinction: DOI synthase produces a six-membered inositol ring, while this compound forms a seven-membered aminocyclitol. DOI is a precursor for aminoglycosides, whereas this compound feeds into AHBA-derived ansamycins .

2-epi-5-epi-Valiolone (EEV)

| Feature | This compound | EEV |

|---|---|---|

| Enzyme | This compound synthase (aDHQS) | EEV synthase (EEVS) |

| Substrate | aminoDAHP | Sedoheptulose 7-phosphate (SH7P) |

| Product | Aminocyclitol (C7N) | C7N-cyclitol (e.g., 2-epi-5-epi-valiolone) |

| Pathway | AHBA biosynthesis | C7N-aminocyclitol biosynthesis (e.g., acarbose) |

| Biological Role | Antibiotic precursor | Antidiabetic/antifungal agents |

| Catalytic Mechanism | Cyclization with NH3 incorporation | Cyclization without amination |

Key Distinction: EEV synthase utilizes SH7P from the pentose phosphate pathway, whereas this compound synthase uses aminoDAHP. Both produce seven-membered cyclitols, but EEV lacks the amino group critical for AHBA synthesis .

Data Table: Comparative Analysis of SPC Superfamily Products

| Compound | Enzyme | Substrate | Product | Pathway | Natural Product Examples |

|---|---|---|---|---|---|

| This compound | aDHQS | aminoDAHP | 5-deoxy-5-amino-3-dehydroquinate | Aminoshikimate | Rifamycin, mitomycin |

| DHQ | DHQS | DAHP | 3-dehydroquinate | Shikimate | Aromatic amino acids |

| DOI | DOIS | Glucose 6-phosphate | 2-deoxy-scyllo-inosose | Aminoglycoside | Neomycin, kanamycin |

| EEV | EEVS | Sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone | C7N-aminocyclitol | Acarbose, validamycin |

| Desmethyl-4-deoxygadusol | DDGS | Sedoheptulose 7-phosphate | Desmethyl-4-deoxygadusol | Mycosporine-like amino acids | Sunscreen compounds |

Research Insights and Evolutionary Context

- Functional Diversification: SPC enzymes evolved from a common ancestor to utilize distinct substrates (e.g., DAHP, aminoDAHP, SH7P) while retaining conserved catalytic folds .

- Amination Strategy: this compound synthases uniquely integrate nitrogen early in the pathway via glutamine-dependent amination, unlike EEVS or DOIS, which act on pre-formed sugars .

- Biotechnological Potential: Engineered this compound pathways in E. coli enable heterologous production of AHBA, highlighting its utility in antibiotic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.